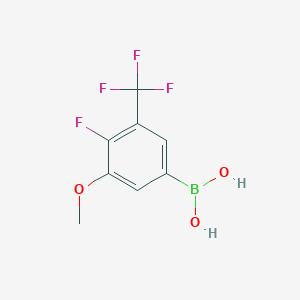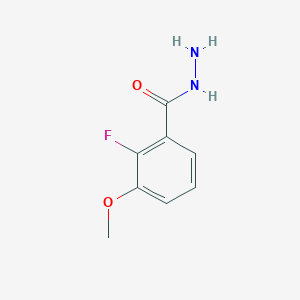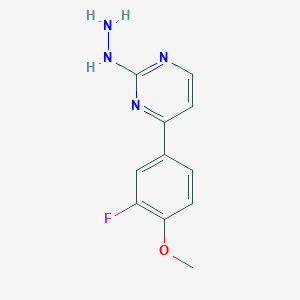
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
Descripción general
Descripción
This compound contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), a hydroxy group attached to a propane chain, and a fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamate group could lead to interesting conformations due to its ability to participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbamate group is known to participate in a variety of chemical reactions. Additionally, the fluorine atom on the phenyl ring could potentially be reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group and the fluorophenyl group could impact its solubility properties .Aplicaciones Científicas De Investigación
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether (MTBE) : Research has explored the decomposition of MTBE, a compound structurally related to the one of interest, using radio frequency (RF) plasma reactors. This method demonstrates potential for environmental remediation, efficiently converting MTBE into less harmful substances like methane (CH4) and ethylene (C2H4) (Hsieh et al., 2011).
Biodegradation and Environmental Fate
Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : Studies on ETBE, another similar compound, have identified microorganisms capable of aerobically degrading ETBE as a carbon and energy source, highlighting the potential for bioremediation strategies in soil and groundwater contaminated with ether oxygenates (Thornton et al., 2020).
Synthetic Applications and Material Science
Synthetic Applications : Research on the use of metal cation-exchanged clays as catalysts for organic synthesis, including reactions involving phenols and ethers, suggests potential synthetic applications for similar compounds in producing high-value chemicals (Tateiwa & Uemura, 1997).
Adsorption and Purification
Adsorption Studies : Investigations into the adsorption of MTBE from the environment underscore the efficacy of various adsorbents in removing ether compounds from aqueous solutions, implying potential purification applications for related chemicals (Vakili et al., 2017).
Bio-Based Polymers
Controlled/Living Polymerization : The controlled/living polymerization of renewable vinyl monomers into bio-based polymers presents a promising approach for synthesizing high-performance polymers from natural or derived monomers, indicating potential pathways for the development of sustainable materials from compounds like the one (Satoh, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFNJNYQFXYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




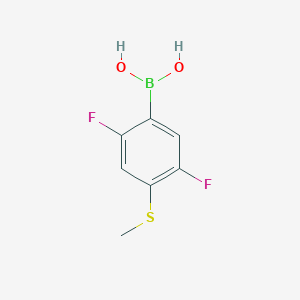
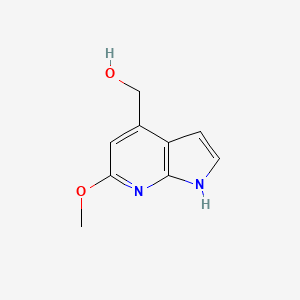

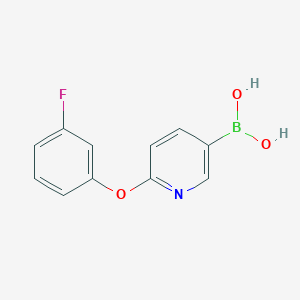
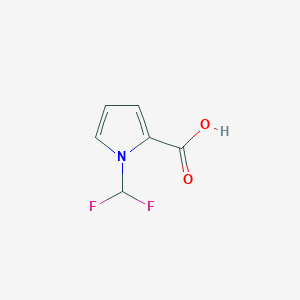
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
